N-cyclopropylpyridine-2-sulfonamide
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Overview
Description
N-cyclopropylpyridine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring and a cyclopropyl group
Mechanism of Action
Target of Action
N-cyclopropylpyridine-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It is a structural analogue of p-aminobenzoic acid (PABA), a substrate used by the enzyme in the synthesis of folic acid . By binding to the enzyme’s active site, this compound prevents PABA from accessing the site, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of DNA in bacteria, affecting their ability to replicate . This results in the bacteriostatic activity of this compound, limiting the growth and proliferation of bacteria .
Pharmacokinetics
This could potentially lead to long residence times in both water and soil matrices . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts DNA production in bacteria, thereby limiting their ability to replicate and proliferate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This could potentially result in unintentional exposure of different organisms to the compound, leading to long-term ecological risks and unpredicted effects
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropylpyridine-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, which facilitates the formation of the sulfonamide bond . The reaction typically occurs under mild conditions and does not require pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of bulk custom synthesis techniques. These methods allow for the large-scale production of the compound, ensuring a consistent supply for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The pyridine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, reduced amines, and substituted pyridine compounds
Scientific Research Applications
N-cyclopropylpyridine-2-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropylpyridine-2-sulfonamide include:
Sulfenamides: These compounds have a similar sulfur-nitrogen bond and are used in the synthesis of various organosulfur compounds.
Sulfinamides: These compounds also contain a sulfur-nitrogen bond and are used as intermediates in the synthesis of other sulfur-containing compounds.
Sulfonimidates: These compounds are structurally similar and are used as building blocks in the synthesis of more complex molecules.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness makes it a valuable compound for research and development in various fields, including pharmaceuticals and materials science.
Properties
IUPAC Name |
N-cyclopropylpyridine-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12,10-7-4-5-7)8-3-1-2-6-9-8/h1-3,6-7,10H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYXEULDNASXDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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